NS-1619
Description
Overview of BKCa Channels: Structure, Function, and Gating Mechanisms
BKCa channels are complex protein structures embedded within the cell membrane. Their function is intricately linked to their molecular architecture and the mechanisms by which they sense and respond to changes in voltage and calcium concentration.
The core of a functional BKCa channel is formed by a tetramer of pore-forming alpha (α) subunits, encoded by the KCNMA1 gene (also known as Slo1). wikipedia.orgdovepress.com These α-subunits are responsible for ion conduction, selectivity, and sensing both voltage and calcium alterations. dovepress.com The α-subunit alone can form a functional channel, but its properties are significantly modulated by association with auxiliary subunits. nih.govnih.gov
In mammals, four types of beta (β) auxiliary subunits (β1-β4, encoded by KCNMB1-4) have been identified, each exhibiting distinct tissue-specific expression patterns and conferring unique functional properties to the channel. nih.govnih.govepfl.ch These β-subunits can associate with the tetrameric α-subunit complex, typically in a 1:1 stoichiometry (four α-subunits and four β-subunits). dovepress.com
More recently, gamma (γ) auxiliary subunits, belonging to the Leucine-Rich Repeat Containing (LRRC) protein family (e.g., LRRC26, 38, 52, and 55), have also been shown to associate with BKCa channels and influence their gating. nih.govnih.gov
Each α-subunit of the BKCa channel contains seven putative transmembrane-spanning alpha helical segments, designated S0 through S6. nih.govpnas.orgrupress.org The voltage-sensing domain (VSD) is primarily comprised of segments S1-S4, although the S0 segment is also considered a functional and structural part of the VSD and is important for β-subunit modulation. nih.govnih.govpnas.org Similar to other voltage-gated potassium channels, the S4 helix contains positively charged residues that contribute to voltage sensing, moving in response to changes in membrane potential. nih.gov
The large intracellular C-terminal domain of the α-subunit contains the calcium-sensing machinery. This region is comprised of two Regulator of Conductance for K+ (RCK) domains, designated RCK1 and RCK2. frontiersin.orgnih.gov These domains house the primary calcium-binding sites. frontiersin.orglife-science-alliance.org High-affinity calcium binding sites are located within both the RCK1 and RCK2 domains, with the RCK2 domain containing a specific region known as the "Ca2+ bowl," which is critical for high-affinity calcium sensitivity. nih.govelifesciences.orgpnas.orgnih.govrupress.org Calcium binding to these sites promotes a conformational change that increases the channel's open probability. nih.govelifesciences.org
Auxiliary β-subunits significantly influence the functional properties of BKCa channels. They can affect the channel's sensitivity to voltage and intracellular calcium, as well as its gating kinetics and pharmacological sensitivity. nih.govnih.gov For instance, the β1 subunit, predominantly found in smooth muscle, enhances the calcium sensitivity of the channel and plays a key role in vasoregulation. dovepress.comepfl.ch The brain-specific β4 subunit can reduce apparent calcium sensitivity under low calcium conditions while increasing it at high calcium concentrations, and it also slows activation and deactivation kinetics. nih.gov The interaction of β1 with the α-subunit, particularly involving the S0 segment and potentially the voltage sensors, contributes to its modulatory effects. pnas.orgpnas.org
BKCa channels are uniquely activated by both membrane depolarization and increases in intracellular calcium concentration, often in a synergistic manner. frontiersin.orgfrontiersin.org While either stimulus can independently modulate channel function, under physiological conditions, both factors typically contribute simultaneously to BKCa-mediated currents. mdpi.com Calcium binding decreases the energy required for the channel to open and shifts the open probability-voltage relationship towards more negative potentials. mdpi.comnih.govelifesciences.org Membrane depolarization also drives the channel towards the open state by activating the voltage sensor domain. nih.govelifesciences.org
A defining characteristic of BKCa channels is their exceptionally large single-channel conductance, typically ranging from 100 to 300 pS under symmetrical potassium conditions, which is significantly higher than other potassium channels. frontiersin.orgnih.govnih.govnih.gov This large conductance allows for a rapid efflux of potassium ions upon channel opening, leading to membrane repolarization or hyperpolarization. dovepress.comnih.govfrontiersin.org BKCa channels exhibit high selectivity for potassium ions. frontiersin.org Their open probability is strongly dependent on both membrane potential and intracellular calcium concentration. nih.govsinh.ac.cn
Interactive Data Table: Electrophysiological Characteristics of BKCa Channels
| Characteristic | Value (approximate) | Conditions | Source |
| Single-Channel Conductance | 100-300 pS | Symmetrical K+ conditions | frontiersin.orgnih.govnih.govnih.gov |
| Reversal Potential | -0.12 mV | High K+ in bathing/pipette solutions | nih.gov |
| Open Probability (NPo) | Voltage and Ca2+-dependent | - | nih.govsinh.ac.cn |
Note: Specific values may vary depending on the tissue, species, and experimental conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-hydroxy-5-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N2O2/c16-14(17,18)7-1-3-10-9(5-7)22-13(25)23(10)11-6-8(15(19,20)21)2-4-12(11)24/h1-6,24H,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFMCMWKHSDUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165363 | |
| Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153587-01-0 | |
| Record name | 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153587-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NS 1619 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153587010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ns 1619 As a Research Tool for Bkca Channel Investigation
Historical Context and Initial Characterization of NS-1619
This compound was introduced as a novel compound with potassium channel opening activity. oup.com Early studies utilizing patch-clamp techniques on isolated smooth muscle cells demonstrated that this compound could induce cellular hyperpolarization and activate outward currents consistent with the activation of BKCa channels. nih.govnih.gov These effects were shown to be concentration-dependent and reversible, and importantly, they were inhibited by selective BKCa channel blockers like iberiotoxin (B31492) (IbTX), confirming this compound's action on these channels. nih.govnih.govnih.gov Initial characterization revealed that this compound directly activated single BKCa channels in excised membrane patches, increasing their open probability without affecting single-channel conductance. oup.comnih.govnih.gov This direct activation, observed in both inside-out and outside-out patch configurations, suggested an interaction with the channel protein itself. oup.comnih.govnih.gov
Mechanism of BKCa Channel Activation by this compound
This compound activates BKCa channels through an allosteric mechanism, meaning it binds to a site distinct from the ion conduction pore and influences channel gating. biorxiv.orgbiorxiv.orgbiorxiv.org
Allosteric Modulation of BKCa Channel Gating
This compound functions as an allosteric modulator that stabilizes the open conformation of the BKCa channel. biorxiv.orgbiorxiv.org Studies using allosteric gating models have shown that this compound shifts the closed-open equilibrium towards the open state. biorxiv.orgbiorxiv.org This allosteric effect increases the equilibrium constant for channel opening and can decrease the allosteric factor that describes the coupling between the voltage sensor and the gate. biorxiv.orgbiorxiv.org The activation effect of this compound has been shown to be independent of Ca2+ binding, although the activation produced by this compound can be calcium-dependent in some contexts. biorxiv.orgnih.gov
Identification and Characterization of the this compound Binding Site
Recent cryo-electron microscopy and molecular dynamics simulations have provided significant insights into the this compound binding site on the BKCa channel. biorxiv.orgbiorxiv.orgnih.gov
Role of S6/RCK1 Linker and S4 Transmembrane Segment
The binding site for this compound has been identified within a pocket formed by the S6 transmembrane segment, the RCK1 (Regulator of Conductance for K+) linker, and the S4 transmembrane segment. biorxiv.orgbiorxiv.orgnih.govbiorxiv.org The S6/RCK1 linker is a crucial region that connects the transmembrane S6 segment to the cytosolic RCK1 domain, and it plays a role in transmitting conformational changes from the gating ring to the channel gate. koreamed.orgnih.govmdpi.com The S4 segment is part of the voltage-sensing domain of the channel. frontiersin.org The interaction of this compound within this pocket facilitates the allosteric stabilization of the open state. biorxiv.orgbiorxiv.org
Key Amino Acid Residues Involved in Binding (e.g., K330, K331, F223)
Specific amino acid residues within the S6/RCK1 linker and the S4 segment are critical for this compound binding and its activating effect. Key residues implicated in this interaction include K330 and K331 in the C-linker (part of the RCK1 domain) and F223 in the voltage sensor domain (S4). biorxiv.orgbiorxiv.orgnih.govbiorxiv.orgresearchgate.net Agonist binding drives a twisting motion in the S6 segment, enabling critical interactions with these residues. biorxiv.orgbiorxiv.orgnih.gov Alanine scanning mutagenesis studies have further confirmed the significance of F223, K330, and K331, showing that mutations at these positions significantly alter the channel's response to this compound. biorxiv.org
Impact on Open Probability and Voltage-Activation Curve
A primary effect of this compound is a significant increase in the open probability (Po) of the BKCa channel. nih.govoup.comnih.govnih.govresearchgate.net This increased open probability is achieved by shifting the voltage-activation curve of the channel to more negative membrane potentials. nih.govoup.comnih.govnih.gov This leftward shift indicates that the channel is more likely to open at less depolarized membrane potentials in the presence of this compound. oup.comnih.govnih.gov At the single-channel level, this is reflected in an increase in the time the channel spends in the open state. oup.com For example, studies have shown that this compound can increase BKCa channel Po by several-fold at specific membrane potentials. oup.comnih.govresearchgate.net The concentration-dependent increase in BKCa channel activation by this compound can be characterized by parameters such as EC50 values, which indicate the concentration required for half-maximal activation. oup.com
Data Table: Impact of this compound on BKCa Channel Open Probability
| Condition | This compound Concentration | Membrane Potential | Average Open Probability (Po) | Citation |
| Control | 0 µM | +30 mV | 0.0615 ± 0.0337 | nih.gov |
| This compound Applied | 10 µM | +30 mV | ~9.8-fold increase | nih.gov |
| Control | 0 µM | 0 mV | 0.01 ± 0.01 | researchgate.net |
| This compound Applied | 30 µM | 0 mV | 0.30 ± 0.02 | researchgate.net |
| Control | 0 µM | -30 mV | 0.04 ± 0.01 | oup.com |
| This compound Applied (outside-out) | 20 µM | -30 mV | 0.14 ± 0.03 | oup.com |
| Control | 0 µM | +30 mV | 0.26 ± 0.07 | oup.com |
| This compound Applied | 20 µM | +30 mV | 2.11 ± 0.34 | oup.com |
Data Table: Effect of this compound on BKCa Channel Voltage-Activation Curve
| Condition | This compound Concentration | Shift in V0.5 (mV) | Citation |
| This compound Applied | ≤ 30 µM | -36 ± 5 | biorxiv.org |
| This compound Applied | 30 µM | -36.0 ± 2.6 | pnas.org |
| This compound Applied | 10 µM | -21.6 ± 3.9 | pnas.org |
| This compound Applied | 30 µM | -19.3 | oup.com |
The leftward shift in the voltage-activation curve by this compound is a hallmark of its activating effect, making BKCa channels more responsive to changes in membrane potential. oup.comnih.govnih.gov
Considerations Regarding this compound Specificity and Off-Target Effects
Despite its utility as a BKCa channel opener, the specificity of this compound has been questioned due to its modulation of other ion channels and cellular processes, particularly at higher concentrations. Researchers must be mindful of these additional effects to accurately attribute observed outcomes to BKCa channel activation.
Inhibition of L-type Ca2+ Channels
One significant off-target effect of this compound is the inhibition of L-type calcium (Ca2+) channels. Studies have reported inhibitory effects of this compound on L-type Ca2+ channels in various cell types, including rat ventricular myocytes and human neuroblastoma cells (SH-SY5Y) ctdbase.orgresearchgate.netnih.gov. At higher concentrations, such as approximately 100 µM, this compound has been shown to inhibit L-type Ca2+ channels in rat ventricular cardiomyocytes researchgate.net. This inhibition of Ca2+ influx through L-type channels can influence intracellular calcium concentrations, potentially confounding studies aimed at isolating BKCa channel activity, which is itself regulated by intracellular calcium.
Modulation of Kv Channels
This compound has also been reported to modulate voltage-gated potassium (Kv) channels. Some studies indicate that this compound can inhibit voltage-activated K+ channels in general ctdbase.orgresearchgate.net. Specifically, this compound has been reported to block the intermediate conductance calcium-gated K+ channel KCa3.1 nih.govresearchgate.net. These interactions with Kv channels highlight a broader impact of this compound on potassium channel function beyond its primary target, the BKCa channel.
Effects on Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) and Intracellular Calcium Homeostasis
This compound influences intracellular calcium homeostasis, partly through its effects on the Sarcoplasmic Reticulum Ca2+-ATPase (SERCA). Concentrations of this compound above 10 µM have been shown to inhibit SERCA, leading to a consequent calcium overload in the sarcoplasmic reticulum and subsequent cytosolic calcium increase. This inhibition of SERCA by this compound contributes to the release of Ca2+ from the endoplasmic reticulum nih.gov. The effect of this compound on SERCA inhibition is also reported to be regulated by pH, with stronger inhibition occurring at low pH. This modulation of intracellular calcium dynamics independent of direct BKCa activation is a critical off-target effect to consider.
Inhibition of Mitochondrial Respiratory Chain
This compound has been shown to suppress the functioning of mitochondrial respiratory chain complexes. Studies have indicated that this compound can inhibit the mitochondrial respiratory chain, with reported inhibition ranging from approximately 15-30% at a concentration of 10 µM. Inhibition of Complex I of the mitochondrial respiratory chain has also been specifically noted as an off-target effect of this compound researchgate.net. This impact on mitochondrial respiration can affect cellular energy production and other mitochondrial functions.
Impact on Mitochondrial Membrane Potential
Electrophysiological Techniques
Electrophysiology provides a direct functional readout of ion channel activity. For this compound, these techniques are essential to understand how it modulates the behavior of BK channels in real-time.
The patch-clamp technique is a cornerstone of this compound research, allowing for precise measurement of ion currents across a small patch of cell membrane or the entire cell. the-scientist.complymsea.ac.uk Different configurations of this technique are employed to probe the specific interactions between this compound and the BK channel.
Whole-Cell Recordings: In this configuration, the recording pipette establishes continuity with the cell's cytoplasm, enabling the measurement of the sum of currents from all channels on the cell membrane. libretexts.org Studies on smooth muscle cells from rat basilar artery using whole-cell recordings have shown that this compound activates a significant outward current. capes.gov.br This current causes the cell membrane to hyperpolarize, moving its potential closer to the equilibrium potential for potassium. capes.gov.br This effect is selectively blocked by the BK channel inhibitor Iberiotoxin, confirming that this compound's primary target in this setting is the BK channel. capes.gov.br Similarly, in human ovarian cancer cells (A2780), this compound has been shown to augment the whole-cell potassium current (IK). medchemexpress.com
Inside-Out and Outside-Out Recordings: These "cell-free" or "excised-patch" configurations allow researchers to study channel activity in isolation from cytosolic factors and to control the composition of the solution on either the intracellular (inside-out) or extracellular (outside-out) side of the membrane. the-scientist.comlibretexts.org Research has demonstrated that this compound can directly activate single BK channels in both inside-out and outside-out membrane patches. capes.gov.br This direct activation in excised patches indicates that this compound's mechanism does not necessarily require intracellular second messengers, although other studies suggest its effects can be partially mediated by intracellular calcium release. capes.gov.brnih.gov
| Patch-Clamp Configuration | Cell Type / Preparation | Key Finding with this compound | Reference |
|---|---|---|---|
| Whole-Cell (Current-Clamp) | Rat Basilar Artery Smooth Muscle | Induced cellular hyperpolarization, which was reversed by Iberiotoxin. | capes.gov.br |
| Whole-Cell (Voltage-Clamp) | Rat Basilar Artery Smooth Muscle | Activated a large outward potassium current. | capes.gov.br |
| Inside-Out Patch | Rat Basilar Artery Smooth Muscle | Directly and rapidly increased the open probability of single BK channels. | capes.gov.br |
| Outside-Out Patch | Rat Basilar Artery Smooth Muscle | Directly activated single BK channels. | capes.gov.br |
Single-channel conductance is a fundamental property of an ion channel, representing the magnitude of current that flows through the pore when it is open. Studies investigating the effect of this compound on BK channels have found that while the compound is a potent activator, it does not alter the channel's single-channel conductance. capes.gov.brmdpi.com In recordings from rat cerebral artery smooth muscle cells, the unitary amplitude of single channels activated by this compound was measured, but the compound did not change this value. capes.gov.br This suggests that this compound's mechanism of action involves modifying the channel's gating (its opening and closing behavior) rather than changing the physical properties of the ion conduction pathway itself. mdpi.com
The activation of BK channels by this compound is primarily achieved by altering their gating kinetics, which leads to a higher open probability (Pₒ)—the fraction of time the channel spends in the open state. capes.gov.br In both inside-out and outside-out patches from smooth muscle cells, this compound rapidly increases the Pₒ of BK channels. capes.gov.br This effect is also observed in mesenteric arteriolar smooth muscle cells, where this compound can reverse the inhibition of BK channel opening probability caused by agonistic autoantibodies against the angiotensin II type 1 receptor. ahajournals.org The allosteric models of BK channel gating propose that the channel can be opened by voltage or calcium binding. physiology.orgfrontiersin.org this compound appears to facilitate this process, shifting the channel's activation curve to more negative potentials, meaning the channel is more likely to open at physiological membrane potentials. mdpi.com
| Experimental Model | Effect of this compound | Reference |
|---|---|---|
| Rat Cerebral Artery Smooth Muscle Cells | Rapidly increased the open probability of single BK channels in excised patches. | capes.gov.br |
| Rat Mesenteric Arteriolar Smooth Muscle Cells | Restored the open probability of BK channels that had been inhibited by AT1-AAs. | ahajournals.org |
| General observation (comparison with NS11021) | Increases open probability by altering gating kinetics. | mdpi.com |
Molecular and Biochemical Methods
To complement the functional data from electrophysiology, molecular and biochemical techniques are used to investigate how this compound may influence the expression and localization of the BK channel and related proteins.
The BK channel alpha subunit, which forms the channel's pore, is encoded by the KCNMA1 gene. physiology.orgpnas.org Real-time PCR is a common method used to quantify the transcriptional levels of KCNMA1 to determine if this compound influences its expression. Studies in isolated rat soleus muscle have shown that acute oxidative stress, induced by hydrogen peroxide (H₂O₂), significantly decreases KCNMA1 gene expression. dergipark.org.trdergipark.org.tr Interestingly, the co-application of this compound was found to re-regulate the KCNMA1 expression back towards control levels under these stress conditions. dergipark.org.trdergipark.org.trresearchgate.net This suggests that in addition to its direct channel-opening effects, this compound may also participate in feedback mechanisms that regulate the transcription of the channel it activates, particularly under pathological conditions. The critical role of this gene is highlighted by the finding that the cardioprotective effects of this compound are absent in Kcnma1 knockout mice. pnas.org
| Tissue/Cell Model | Condition | Effect on KCNMA1 Gene Expression | Reference |
|---|---|---|---|
| Isolated Rat Soleus Muscle | Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress | H₂O₂ decreased expression; co-treatment with this compound restored expression to control levels. | dergipark.org.trdergipark.org.tr |
| Isolated Rat Soleus Muscle | Cyclopiazonic Acid (CPA) Induced Oxidative Stress | CPA decreased expression; this compound did not produce a significant change compared to CPA alone. | dergipark.org.tr |
Western blot and immunofluorescence are techniques used to detect and quantify specific proteins within a sample and visualize their location within cells. In the context of this compound research, these methods help determine if the compound alters the amount or distribution of the BK channel protein.
Western Blot: This technique has been used to assess the levels of BK channel subunits and other related proteins. In a study on adipose-derived rat mesenchymal stem cells, treatment with platelet lysate (PL) increased BK current density and cell migration. frontiersin.org While the BK channel opener this compound also promoted migration, Western blot analysis revealed that neither PL nor this compound treatment altered the total protein expression of the BK α or β1 subunits. frontiersin.org This indicates that the observed functional effects are due to the activation of existing channels, not an increase in the number of channel proteins. frontiersin.org In a different context, Western blot analysis showed that this compound treatment surprisingly led to a decrease in the protein expression of heme oxygenase-1 (HO-1) in the intestine, despite increasing its enzymatic activity. nih.gov
Immunofluorescence: This method uses fluorescently labeled antibodies to visualize the location of proteins within a cell. While it is a key technique for studying protein localization, specific studies detailing changes in BK channel localization following this compound treatment are not prominently featured in the reviewed literature. However, the technique is fundamental to confirming the presence and distribution of BK channels in various tissues and cells where this compound is studied. atsjournals.org
Receptor Binding Assays and Ligand-Binding Studies
While the binding site for this compound has not been definitively established, research suggests it directly interacts with the large-conductance Ca2+-activated potassium (BKCa) channel. nih.govoup.com Studies utilizing patch-clamp techniques in both inside-out and outside-out configurations on human myometrial cells have shown that this compound stimulates BKCa channel activity by increasing the channel's open time. oup.comcapes.gov.brnih.gov This direct action on the channel or a closely associated modulatory protein is supported by the observation that this compound's activation of the channel is calcium-dependent. oup.comcaymanchem.com The absence of intracellular calcium prevents this compound from activating the BKCa channel. oup.com
Cryo-Electron Microscopy and Molecular Dynamics Simulations for Structural Analysis
Advanced structural biology techniques have provided significant insights into the interaction between this compound and BK channels. Using cryo-electron microscopy and molecular dynamics simulations, researchers have identified that this compound binds within a pocket formed by the S6/RCK1 linker and the S4 transmembrane segment of the channel. biorxiv.orgnih.gov This binding is proposed to induce a twisting motion in the S6 segment, facilitating crucial interactions with specific amino acid residues, namely K330, K331, and F223. biorxiv.orgnih.gov These findings elucidate the molecular mechanism of this compound's agonistic activity and suggest that its binding site could be a promising target for the development of other therapeutic agonists. biorxiv.orgnih.gov
Cellular and Tissue-Level Studies
This compound has been extensively studied in a variety of cell culture models to elucidate its effects on cellular function.
HEK 293 Cells: Human Embryonic Kidney (HEK) 293 cells are a common model for studying the effects of this compound on BK channels. In HEK 293 cells expressing the alpha subunit of the BK channel, this compound was used to validate a rubidium efflux assay for determining potassium channel activity. acseusa.org Another study in HEK293 cells transfected with the human Slo3 channel and its auxiliary subunit showed that this compound, in contrast to its usual activating role, inhibited the channel currents and caused cell membrane depolarization. kjpp.net Experiments using HEK293T cells transfected with BK α-subunit plasmids have pointed to a mechanism dependent on this subunit. nih.gov
A2780 Ovarian Cancer Cells: In the A2780 human ovarian cancer cell line, this compound has been shown to inhibit cell proliferation and induce apoptosis. medchemexpress.comtocris.commdpi.combio-techne.comrndsystems.com It inhibits the growth of A2780 cells in a dose- and time-dependent manner, with an IC50 of 31.1 μM after 48 hours of treatment. medchemexpress.com Furthermore, this compound increases the levels of p53, p21Cip1, and Bax proteins in these cells. medchemexpress.com
H9C2 and C2C12 Cells: Studies using H9C2 and C2C12 cell lines have revealed that this compound can modulate intracellular calcium homeostasis. nih.govfrontiersin.org It causes a concentration-dependent release of calcium from internal stores and inhibits the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). nih.govnih.gov This effect on calcium levels is a key consideration in interpreting the cytoprotective effects of this compound. nih.govif-pan.krakow.pl
Glioma Cells: In human glioma cell lines such as 1321N1 and LN229, this compound has been observed to inhibit cell migration. mdpi.comnih.gov This effect is mediated through the activation of BK channels. nih.gov Additionally, in LN229 glioma cells, this compound has been found to decrease the mitochondrial membrane potential with an EC50 value of 3.6 μM and inhibit the mitochondrial respiratory chain. nih.gov
HUVEC and MASMCs: In cultured Human Umbilical Vein Endothelial Cells (HUVECs) and freshly isolated mouse Aortic Smooth Muscle Cells (MASMCs), this compound is used as a known BKCa channel activator for comparative studies. jpp.krakow.pljpp.krakow.plresearchgate.netresearchgate.net For instance, the effects of other compounds on BKCa currents are often compared to the well-established activating effect of this compound. jpp.krakow.pljpp.krakow.pl In cultured MASMCs, this compound was able to reverse the phenotypic transition and migration induced by agonistic autoantibodies against the angiotensin II type 1 receptor. nih.gov
Research on isolated tissues has been crucial in understanding the physiological effects of this compound.
Vascular Smooth Muscle: In isolated smooth muscle cells from porcine coronary and rat cerebral arteries, this compound induces hyperpolarization by activating BKCa channels. nih.govcapes.gov.br This effect is a key mechanism behind its potent relaxant properties in various blood vessels. medchemexpress.comnih.gov Studies on isolated rat basilar artery have shown that this compound directly activates BKCa channels and also inhibits voltage-activated K+ channels. capes.gov.br
Myometrium: Isometric tension experiments on isolated myometrial strips from pregnant humans have demonstrated that this compound has a potent relaxant effect. oup.comcapes.gov.brnih.gov However, in another study on human term pregnant myometrium, this compound did not significantly affect oxytocin-induced contractile activity. nih.gov In buffalo myometrium, this compound produced a concentration-dependent relaxation. nih.gov
Cardiac Muscle: In isolated guinea pig papillary muscle, this compound has a profound effect on the isometric force of contraction. nih.gov Research on isolated hearts from various animal models has shown that this compound protects the heart from ischemia-reperfusion injury. nih.gov
Organ bath studies are a standard method to assess the effects of this compound on tissue contractility and relaxation.
In studies on human pregnant myometrium, myometrial strips were placed in an organ bath, and contractility was induced with oxytocin. nih.govscispace.com While one study reported a potent relaxant effect of this compound, another found no significant change in oxytocin-induced contractions. nih.govscispace.comalljournals.cn
Organ bath experiments with isolated myometrial preparations from buffalo showed that this compound caused a concentration-dependent relaxation. nih.gov This relaxation was antagonized by the BKCa channel blocker tetraethylammonium (B1195904) (TEA). nih.gov
In detrusor smooth muscle strips from rabbits with partial bladder outlet obstruction, this compound was used in an organ bath to study its effect on spontaneous contractions. physiology.orgupenn.edu The results showed that this compound reduced both the frequency and amplitude of these contractions. physiology.orgupenn.edu
Pre-Clinical and In Vivo Models
The effects of this compound have been investigated in various preclinical and in vivo animal models.
In a rat model of pulmonary hypertension, inhalation of this compound was found to reduce right ventricular pressure and improve oxygenation. tocris.com
In vivo studies in rats with agonistic autoantibodies against the angiotensin II type 1 receptor showed that perfusion of this compound significantly relieved the pathological effects of these autoantibodies on mesenteric arteries. nih.govahajournals.org
In a C6-glioma rat model, this compound was shown to increase the permeability of the blood-tumor barrier. frontiersin.org
Cardioprotective effects of this compound have been demonstrated in vivo in mouse hearts, where it provided delayed protection against infarct. medchemexpress.com
In a rat model of heart failure, this compound was used to assess coronary vascular function, revealing a decrease in this compound-dependent coronary vasodilatory reserve. researchgate.net
Data Tables
Table 1: Effects of this compound in Cellular Models
| Cell Line | Species | Key Findings | References |
| HEK 293 | Human | Used to validate rubidium efflux assay; inhibited Slo3 channel currents. | acseusa.orgkjpp.netnih.gov |
| A2780 | Human | Inhibited proliferation, induced apoptosis, increased p53, p21Cip1, and Bax. | medchemexpress.comtocris.commdpi.combio-techne.comrndsystems.com |
| H9C2 / C2C12 | Rat | Released Ca2+ from internal stores, inhibited SERCA. | nih.govfrontiersin.orgnih.gov |
| 1321N1 / LN229 | Human | Inhibited cell migration, decreased mitochondrial membrane potential. | mdpi.comnih.govnih.gov |
| HUVEC / MASMCs | Human/Mouse | Used as a standard BKCa channel activator for comparative studies. | nih.govjpp.krakow.pljpp.krakow.plresearchgate.netresearchgate.net |
Rodent Models of Disease (e.g., Pulmonary Hypertension, Ischemia/Reperfusion Injury, Mesenteric Artery Remodeling, Post-Surgical Pain, Duchenne Dystrophy)
Rodent models are fundamental in elucidating the therapeutic potential of this compound across a spectrum of diseases. These models mimic human pathologies, allowing for controlled investigation of the compound's effects on physiological and cellular parameters.
Pulmonary Hypertension (PH)
In the rat monocrotaline (B1676716) model of PH, research has focused on the vasodilatory and anti-proliferative effects of this compound. nih.govnih.gov Studies have shown that inhalation of this compound can significantly reduce right ventricular (RV) pressure without affecting systemic arterial pressure. nih.gov Furthermore, this administration improved oxygenation and reduced carbon dioxide levels, suggesting a reduction in pulmonary shunting. nih.gov In vitro experiments on rat pulmonary artery smooth muscle cells (PASMCs) demonstrated that this compound inhibits their proliferation, a key factor in the pathology of PH. nih.govnih.gov
Table 1: Research Findings of this compound in a Rodent Model of Pulmonary Hypertension
| Model | Key Findings | References |
|---|---|---|
| Rat Monocrotaline Model | Inhalation of this compound reduced right ventricular pressure and improved oxygenation. | nih.govnih.gov |
| Rat Pulmonary Artery Smooth Muscle Cells (in vitro) | This compound attenuated cell proliferation. | nih.govnih.gov |
Ischemia/Reperfusion (I/R) Injury
This compound has been extensively studied for its protective effects against I/R injury in various organs. In rodent models of cardiac I/R, pretreatment with this compound has been shown to be cardioprotective. mdpi.commdpi.comfrontiersin.org For instance, in a mouse model, pretreatment significantly reduced the infarct size following an ischemic event. medchemexpress.com The compound's protective mechanisms have also been investigated in intestinal I/R. In a mouse model, antecedent treatment with this compound prevented I/R-induced inflammation, as measured by leukocyte rolling and adhesion, and mitigated mucosal barrier dysfunction. physiology.org These protective effects were linked to the induction of heme oxygenase-1 (HO-1) activity in a reactive oxygen species (ROS)-dependent manner. physiology.org
Table 2: Research Findings of this compound in Rodent Models of Ischemia/Reperfusion Injury
| Model | Key Findings | References |
|---|---|---|
| Mouse Cardiac I/R | Pretreatment reduced infarct size. | medchemexpress.com |
| Mouse Intestinal I/R | Mitigated postischemic inflammation and mucosal barrier disruption. | physiology.org |
| Mouse Intestinal I/R | Protection is dependent on ROS-dependent HO-1 activity. | physiology.org |
Mesenteric Artery Remodeling
The role of this compound in vascular remodeling has been explored in rat models. In a model where mesenteric artery remodeling is induced by agonistic autoantibodies against the angiotensin II type 1 receptor (AT1-AAs), perfusion with this compound significantly attenuated pathological changes. ahajournals.orgnih.gov These changes included increased media wall thickness, narrowing of the lumen, and collagen deposition. ahajournals.orgnih.gov In spontaneously hypertensive rats (SHR), which exhibit vascular hypertrophy, chronic infusion of this compound was found to dramatically attenuate this remodeling in mesenteric arteries. mdpi.com However, in a rat model of chronic renal insufficiency combined with hyperuricemia, the vasorelaxant effects of this compound on the mesenteric artery were found to be impaired. nih.gov
Table 3: Research Findings of this compound in Rodent Models of Mesenteric Artery Remodeling
| Model | Key Findings | References |
|---|---|---|
| Rat AT1-AA-Induced Remodeling | Rescued changes in media wall thickness, lumen diameter, and collagen deposition. | ahajournals.org |
| Spontaneously Hypertensive Rat (SHR) | Attenuated vascular hypertrophy. | mdpi.com |
| Rat Chronic Renal Insufficiency with Hyperuricemia | Impaired this compound-induced vasorelaxation. | nih.gov |
Post-Surgical Pain
This compound has been investigated in rodent models of neuropathic and post-surgical pain. In a rat model of trigeminal neuropathic pain created by chronic constriction injury of the infraorbital nerve, direct injection of this compound into the trigeminal ganglion produced a dose-dependent increase in the mechanical pain threshold, indicating an analgesic effect. nih.govresearchgate.net In a separate model of post-surgical pain in mice (plantar incision), microinjection of this compound into the CA3 subregion of the hippocampus was shown to produce analgesic and anxiolytic effects. patsnap.com
Table 4: Research Findings of this compound in Rodent Models of Pain
| Model | Key Findings | References |
|---|---|---|
| Rat Trigeminal Neuropathic Pain | Dose-dependently increased the mechanical pain threshold (analgesia). | nih.govresearchgate.net |
| Mouse Incisional Pain | Produced analgesic and anxiolytic effects when injected into the hippocampus (CA3). | patsnap.com |
Duchenne Dystrophy
Table 5: Research Findings of this compound in a Rodent Model of Duchenne Dystrophy
| Model | Key Findings in Skeletal Muscle | Key Findings in Heart Muscle | References |
|---|---|---|---|
| Dystrophin-deficient mdx Mouse | Improves mitochondrial structure and function. | Improves mitochondrial K+ transport. | nih.govnih.gov |
| Normalizes K+ transport and increases mitochondrial Ca2+ retention. | Reduces oxidative stress and fibrosis. | nih.govnih.gov | |
| Reduces oxidative stress and attenuates muscle destruction. | - | nih.govmdpi.com |
Genetic Knockout Models (e.g., KCNMA1−/− mice/rats)
Genetic knockout models, particularly those lacking the gene for the large-conductance calcium-activated potassium (BK) channel alpha subunit (KCNMA1), have been instrumental in confirming the mechanism of action for this compound.
Studies using KCNMA1 knockout (KCNMA1−/−) rats have provided direct evidence for the role of the BK channel in vascular remodeling. These knockout rats intrinsically exhibit a phenotype of mesenteric artery remodeling, including fibrosis, which is similar to the pathology induced by AT1-AAs in wild-type rats. ahajournals.orgsemanticscholar.org The ability of this compound to reverse AT1-AA-induced vascular remodeling in wild-type animals is absent in these knockout models, confirming that its protective effect is dependent on the presence of the BK channel α-subunit. ahajournals.orgsemanticscholar.org
Similarly, the cardioprotective effects of this compound against ischemia-reperfusion injury have been validated using KCNMA1 knockout mice. The protective benefits of this compound preconditioning observed in wild-type mice were lost in KCNMA1−/− mice, cementing the involvement of the channel encoded by Kcnma1 (specifically the mitochondrial isoform, mitoBKCa) in this process. frontiersin.orgnih.gov Furthermore, mitochondria isolated from the hearts of Kcnma1−/− mice showed increased production of reactive oxygen species following anoxia compared to wild-type controls, a condition that this compound is known to mitigate. mdpi.com
Table 6: Research Findings of this compound in KCNMA1−/− Knockout Models
| Model | Disease Context | Key Findings | References |
|---|---|---|---|
| KCNMA1−/− Rat | Mesenteric Artery Remodeling | Knockout rats show a baseline phenotype of mesenteric artery remodeling. The protective effects of this compound seen in wild-type models are absent. | ahajournals.orgsemanticscholar.org |
| KCNMA1−/− Mouse | Cardiac Ischemia/Reperfusion | This compound-mediated cardioprotection is absent in knockout mice, confirming the essential role of the Kcnma1 gene product. | frontiersin.orgnih.gov |
Therapeutic Applications and Research Domains of Ns 1619
Cardiovascular System and Vascular Disorders
NS-1619's mechanism of action, primarily as an opener of large-conductance calcium-activated potassium (BKCa) channels, positions it as a candidate for modulating vascular tone and cellular proliferation in the cardiovascular system.
Pulmonary hypertension is a severe condition characterized by elevated pressure in the pulmonary arteries, leading to right heart failure. mdpi.com Research into this compound has explored its potential to counteract the pathological changes associated with this disease.
Studies have demonstrated that this compound can significantly reduce right ventricular pressure, a key indicator of the severity of pulmonary hypertension. In a rat model of monocrotaline-induced pulmonary hypertension, inhalation of this compound led to a notable decrease in right ventricular systolic pressure (RVSP) and right ventricular mean pressure (RVMP). nih.govplos.orgplos.org This effect was observed without a significant impact on systemic arterial pressure, suggesting a targeted action on the pulmonary vasculature. nih.gov The reduction in right ventricular pressure points to a decrease in the afterload on the right ventricle, which is a primary goal in the management of pulmonary hypertension. plos.org
| Parameter | Solvent Control (Δ mmHg) | 12 µM this compound (Δ mmHg) | 100 µM this compound (Δ mmHg) |
|---|---|---|---|
| Right Ventricular Systolic Pressure (RVSP) at 120 min | -1.5 ± 1.6 | -8.1 ± 2.1 | -7.9 ± 2.9 |
| Right Ventricular Mean Pressure (RVMP) at 120 min | -0.9 ± 1.0 | -5.1 ± 1.2 | -4.9 ± 1.8 |
A hallmark of pulmonary hypertension is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), which contributes to the thickening of the pulmonary artery walls and increased vascular resistance. nih.govfrontiersin.org Research has shown that this compound can inhibit the proliferation of PASMCs. nih.gov In cell culture studies, this compound significantly attenuated the proliferation of rat PASMCs that had been stimulated with platelet-derived growth factor-BB (PDGF-BB), a potent mitogen. plos.org This anti-proliferative effect was found to be independent of the AKT and ERK1/2 signaling pathways. nih.gov By inhibiting the abnormal growth of these cells, this compound may help to mitigate the vascular remodeling that drives the progression of pulmonary hypertension.
Ischemia-reperfusion (I/R) injury is a phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This is a significant concern in clinical situations such as heart attacks and cardiac surgery. mdpi.com this compound has been investigated for its potential to protect the heart muscle from this type of injury.
Studies have indicated that this compound exhibits cardioprotective effects by reducing the extent of myocardial infarction (heart muscle death) following an ischemic event. researchgate.net Preconditioning the heart with this compound before a prolonged ischemic period has been shown to significantly reduce the infarct size. nih.gov However, it is noteworthy that in neonatal hearts, post-conditioning with this compound during reoxygenation was found to increase the myocardial infarction size, suggesting that the timing of administration and the developmental stage of the heart may influence its effects. nih.gov
The mitochondria play a crucial role in both cell survival and death during ischemia-reperfusion injury. This compound has been shown to modulate several aspects of mitochondrial function. It can influence the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells when produced in excess. researchgate.net Some studies suggest that the protective effects of this compound may be linked to an initial, controlled increase in ROS production, which triggers downstream protective pathways. nih.gov
This compound has also been observed to affect mitochondrial calcium handling. In dystrophin-deficient mice, this compound increased the calcium retention capacity of skeletal muscle mitochondria. nih.gov Furthermore, this compound has been found to inhibit the mitochondrial respiratory chain and decrease the mitochondrial membrane potential. nih.gov This pharmacological preconditioning effect may contribute to its cardioprotective properties by reducing mitochondrial workload and subsequent damage during reperfusion. nih.gov
| Mitochondrial Parameter | Observed Effect of this compound |
|---|---|
| Reactive Oxygen Species (ROS) Production | Increased H2O2 release with succinate (B1194679) + rotenone (B1679576) as substrate. researchgate.net |
| Calcium Retention Capacity | Increased in skeletal muscle mitochondria of mdx mice. nih.gov |
| Mitochondrial Respiration | Inhibition of the respiratory chain. nih.gov |
| Mitochondrial Membrane Potential | Decreased. nih.gov |
Erectile Dysfunction ResearchPenile erection is a hemodynamic process reliant on the relaxation of corpus cavernosum smooth muscle (CCSM), which is largely mediated by the nitric oxide (NO)/cGMP-dependent protein kinase I (PKGI) pathway. A key target of PKGI is the BKCa channel; its activation leads to hyperpolarization of the smooth muscle cell membrane, causing relaxation and increased blood flow.
In vitro studies on CCSM strips have demonstrated that blocking BKCa channels increases contractions induced by phenylephrine. Conversely, the application of the BKCa channel opener this compound was found to reduce these contractions, supporting the role of these channels in mediating the smooth muscle relaxation necessary for erectile function. dntb.gov.ua This suggests that activating BKCa channels with compounds like this compound could be a potential therapeutic strategy for erectile dysfunction. nih.gov
Mesenteric Artery Remodeling and Angiotensin II Type 1 Receptor AutoantibodiesAgonistic autoantibodies against the angiotensin II type 1 receptor (AT1-AAs) are implicated in vascular remodeling, a pathological process contributing to hypertensive diseases. Research has shown that AT1-AAs can induce mesenteric artery (MA) remodeling, characterized by increased collagen accumulation and a transition of vascular smooth muscle cells (VSMCs) from a normal contractile state to a pathological synthetic phenotype.nih.govnih.gov
Studies have provided evidence that this remodeling is mediated by BKCa channel α-subunit dysfunction. researchgate.net The administration of this compound, which specifically targets the α-subunit of the BKCa channel, has been shown to counteract these effects. In cultured mesenteric arteriolar smooth muscle cells, this compound reversed the phenotypic transition and migration induced by AT1-AAs. nih.govresearchgate.net Furthermore, in vivo perfusion with this compound significantly alleviated the pathological MA remodeling caused by AT1-AAs, suggesting that strategies to restore BKCa channel function could be beneficial in managing hypertensive vascular diseases. nih.govresearchgate.net
Table 1: Effect of this compound on AT1-AAs-Induced Pathologies
| Pathological Effect Induced by AT1-AAs | Outcome of this compound Administration | Reference(s) |
|---|---|---|
| BK Channel Dysfunction | Inhibitory effect reversed; opening probability restored | nih.govnih.gov |
| VSMC Phenotypic Transition | Reversed in cultured cells | nih.govresearchgate.net |
| Mesenteric Artery Remodeling | Detrimental effects attenuated in vivo | nih.govresearchgate.net |
Shock-Induced Vascular HyperactivityIn conditions such as hemorrhagic shock, a state of vascular hyporeactivity can occur, complicating treatment and reducing survival. Research in rat models of hemorrhagic shock has explored the potential protective effects of this compound. Pretreatment with this compound was found to significantly improve the 72-hour survival rate.nih.gov
The compound was observed to alleviate the shock-induced decrease in vascular reactivity and calcium sensitivity. nih.gov Mechanistically, the protective effects of this compound pretreatment on vascular reactivity appear to be linked to the upregulation of the PDZ-Rho GEF-RhoA-Rho kinase pathway. These findings suggest that the BKCa channel may be a potential target for treating shock-induced vascular hyporeactivity. nih.gov
Table 2: Effects of this compound Pretreatment in Hemorrhagic Shock Model
| Parameter Measured | Effect of this compound Pretreatment | Reference(s) |
|---|---|---|
| 72-hour Survival | Significantly improved | nih.gov |
| Vascular Reactivity | Decrease was alleviated | nih.gov |
| Vascular Calcium Sensitivity | Decrease was alleviated | nih.gov |
| Cardiac Output | Increased | nih.gov |
| Oxygen Delivery | Increased | nih.gov |
Role in Endothelial Function and Nitric Oxide SignalingThe endothelium plays a critical role in regulating vascular tone, largely through the production of nitric oxide (NO). Studies on human endothelial cells have shown that this compound stimulates NO synthesis. This process involves a transmembrane Ca²⁺ influx, which subsequently leads to increased NO production through the involvement of the p42/p44 MAP-kinase (p42/p44MAPK) pathway.nih.gov
The presence of the endothelium significantly enhances the vasorelaxing potency of BKCa openers like this compound. This potentiation is eliminated by inhibitors of the NO pathway, indicating that a BKCa-mediated release of endothelial NO is a crucial factor in the vasodilator profile of these compounds. researchgate.net This highlights that the cardiovascular effects of this compound are not confined to its direct action on smooth muscle but also involve a significant contribution from endothelial NO signaling. researchgate.net
In one study, this compound was shown to significantly increase cGMP levels, a marker for NO synthesis. This effect was inhibited by various blockers, demonstrating the pathway's components. nih.gov
Table 3: Inhibition of this compound-Induced cGMP Increase
| Inhibitor Used with this compound | Effect on cGMP Levels | Reference(s) |
|---|---|---|
| L-NMMA (NO synthase inhibitor) | Inhibited increase | nih.gov |
| Iberiotoxin (B31492) (BKCa channel blocker) | Inhibited increase | nih.gov |
| BAPTA (intracellular Ca²⁺ chelator) | Inhibited increase | nih.gov |
Neurological and Pain Conditions
The expression of BKCa channels in neurons has led to research into this compound's potential for treating neurological disorders and pain, where neuronal excitability is a key factor.
Migraine ResearchThe trigeminovascular system is considered central to the pathophysiology of migraine headaches. Research has identified the presence of BKCa channels in the trigeminal nucleus caudalis, a key region for nociceptive signaling in migraine.nih.govPreclinical studies using rat brainstem slices showed that bath application of this compound caused a significant decrease in trigeminal neuron firing.nih.govthis compound was observed to hyperpolarize the resting membrane potential and reduce the frequency of spontaneous action potentials in these neurons.nih.govThis inhibitory effect was reversible with the co-application of a BKCa channel blocker, suggesting the action was mediated through these channels.nih.govThese findings propose that BKCa channels could be a target for developing anti-migraine treatments.nih.gov
However, the role of BKCa channels in migraine is complex. A clinical study with a different BKCa channel opener, MaxiPost, found that its infusion caused headache and induced migraine attacks in individuals diagnosed with migraine, suggesting that systemic activation of these channels may trigger, rather than alleviate, migraine. nih.gov
Inflammatory Pain ResearchBKCa channels are expressed in subpopulations of sensory neurons and are believed to play a role in modulating pain signals.researchgate.netTheir function in different pain states has been investigated using both genetic and pharmacological approaches. In mouse models of persistent inflammatory pain, systemic administration of this compound was shown to inhibit nociceptive behavior, specifically mechanical hypersensitivity.researchgate.netHowever, it did not appear to affect thermal hypersensitivity or neuropathic pain behaviors in the same model.researchgate.net
This suggests that BKCa channels in sensory neurons exert an inhibitory control on sensory input specifically in inflammatory pain states. researchgate.net Inflammatory mediators like PGE₂ are known to reduce BKCa channel activity in nociceptors. Therefore, activating these channels with an opener like this compound may counteract the effects of inflammation and reduce pain hypersensitivity. nih.gov
Post-Surgical Pain and Anxiety (Hippocampal BKCa Channels)
Publicly available research data specifically investigating the role of this compound in the context of post-surgical pain and anxiety through the modulation of hippocampal BKCa channels is limited. While studies have explored the general involvement of BKCa channels in pain and neuronal excitability, a direct link to postoperative conditions is not extensively documented. Research has shown that activating BKCa channels with agonists like this compound can reduce neuronal excitability and attenuate hyperalgesia in animal models of neuropathic and inflammatory pain. nih.gov However, studies focusing on hippocampal BKCa channels have found that mice with a specific knockout of these channels in CA1 pyramidal neurons exhibit normal anxiety behavior. nih.govnih.gov Therefore, the precise role and therapeutic potential of this compound in post-surgical pain and anxiety mediated by hippocampal BKCa channels remains an area requiring further specific investigation.
Epilepsy Research (Leech Retzius Neurons)
This compound has been utilized as a research tool to investigate the mechanisms of epilepsy, specifically by studying its effects on the epileptiform activity of leech Retzius neurons. In experimental models, epileptiform bursting activity, characterized by paroxysmal depolarization shifts, can be induced in these neurons using substances like NiCl2. jneurosci.orgnih.gov Research has explored how activators of KCa channels, such as this compound, modulate the parameters of this induced epileptiform activity. researchgate.net These large, well-characterized serotonergic neurons of the leech central nervous system provide a simplified and accessible model to study fundamental neuronal processes and the effects of ion channel modulators on hyperexcitability, which is a hallmark of epilepsy. researchgate.net
Urogenital System Disorders
This compound has been extensively studied for its potential to control detrusor smooth muscle (DSM) contractility, which is a key factor in bladder instability and overactivity. nih.govnih.gov Research demonstrates that by activating BKCa channels, this compound significantly inhibits spontaneous, pharmacologically induced, and nerve-evoked contractions of the DSM. nih.gov In isolated rat DSM strips, a 30 μM concentration of this compound substantially diminished multiple parameters of spontaneous contractions, an effect that was blocked by the BKCa channel inhibitor iberiotoxin. nih.govnih.gov The compound also effectively inhibited contractions induced by the cholinergic agonist carbachol (B1668302) and by depolarization with potassium chloride (KCl). nih.gov These findings suggest that targeting BKCa channels with openers like this compound could be a viable strategy for managing pathophysiological conditions such as detrusor overactivity. nih.govnih.gov
Table 1: Effect of this compound (30 μM) on Spontaneous Contractions in Rat Detrusor Smooth Muscle
| Contractile Parameter | % of Control (Mean ± SEM) | Statistical Significance |
|---|---|---|
| Phasic Contraction Amplitude | 22.5 ± 8.2% | P<0.01 |
| Muscle Force Integral | 48.2 ± 12.1% | P<0.01 |
| Frequency | 42.7 ± 15.1% | P<0.01 |
| Muscle Tone | 39.9 ± 9.3% | P<0.01 |
Data synthesized from Petkov, G.V. (2011). nih.gov
Proper uterine artery remodeling is crucial during pregnancy to ensure adequate blood flow to the developing fetus; defective remodeling is associated with complications like preeclampsia. researchgate.net While direct studies on the effect of this compound on uterine artery remodeling in pregnancy are not prominent, its impact on vascular remodeling in other contexts provides valuable insights. In a study on mesenteric arteries, this compound was shown to reverse pathological remodeling induced by autoantibodies that cause hypertension. The compound counteracted the transition of vascular smooth muscle cells from a normal contractile state to a pathological synthetic state, suggesting that strategies to restore BKCa channel function could be beneficial in managing hypertensive vascular diseases. Given that K+ channels are important modulators of vascular function and adaptation during pregnancy, these findings point to a potential, though not yet fully explored, role for BKCa channel activators in addressing uterine vascular dysfunction.
This compound demonstrates a potent relaxant effect on the pregnant human myometrium. This action is directly mediated by its activation of the high-density BKCa channels present in the myometrium. Patch-clamp experiments have shown that this compound acts directly on myometrial BKCa channels, increasing the time the channels spend in their open state. This leads to an outflow of potassium ions, hyperpolarization of the muscle cell membrane, and subsequent relaxation. The concentration-dependent increase in BKCa channel activation by this compound is characterized by an EC50 of 31.8 ± 4.9 µM. In one study, this compound decreased the amplitude of oxytocin-induced contractions to 76.8% of their initial force, though this specific result was not statistically significant in that particular experimental setup. The potent relaxant properties suggest that the myometrial BKCa channel could be a novel target for interventions in clinical conditions requiring modulation of uterine contractility, such as preterm labor.
Cancer Biology
In the field of oncology, this compound has been investigated for its anti-cancer properties. Research shows it can inhibit the proliferation of certain cancer cells and induce apoptosis (programmed cell death). nih.gov In studies using the A2780 human ovarian cancer cell line, this compound was found to inhibit cell proliferation in a dose- and time-dependent manner. nih.gov The mechanism behind this anti-proliferative effect is associated with the induction of apoptosis. nih.gov Western blot analyses revealed that treatment with this compound led to an increased expression of key apoptosis-regulating proteins, including p53, p21, and Bax. nih.gov This suggests that this compound may induce apoptosis through a p53-dependent pathway. nih.gov Similar effects have been noted in glioblastoma cells, where activation of BK channels by this compound reduced migration velocity. nih.gov
Table 2: Effects of this compound on A2780 Ovarian Cancer Cells
| Parameter | Finding |
|---|---|
| Cell Proliferation | Inhibited in a dose- and time-dependent manner. nih.gov |
| IC50 (48h treatment) | 31.1 μM nih.gov |
| Apoptosis | Induced apoptosis, detected by DNA fragmentation. nih.gov |
| Protein Expression | Increased expression of p53, p21, and Bax. nih.gov |
Table of Mentioned Compounds
| Compound Name | Classification/Role |
|---|---|
| This compound | BKCa channel activator |
| Iberiotoxin | Selective BKCa channel inhibitor |
| Carbachol | Cholinergic agonist |
| Potassium Chloride (KCl) | Depolarizing agent |
| Oxytocin | Hormone, induces uterine contractions |
| NiCl2 | Inducer of epileptiform activity |
| p53 | Tumor suppressor protein |
| p21 | Cell cycle inhibitor protein |
Inhibition of Proliferation and Induction of Apoptosis in Cancer Cells (e.g., Ovarian Cancer, Glioma)
This compound has demonstrated significant anti-cancer properties, notably its ability to inhibit the growth of cancer cells and trigger programmed cell death, or apoptosis. In the context of ovarian cancer, studies on the A2780 cell line have shown that this compound inhibits cell proliferation in a manner that is dependent on both the dosage and the duration of exposure. nih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be 31.1 µM after a 48-hour pretreatment. nih.gov This inhibition of proliferation is coupled with the induction of apoptosis, a critical mechanism for eliminating cancerous cells. nih.gov
Further research has indicated that the activation of BK channels by this compound may play a crucial role in regulating the proliferation of human ovarian cancer cells and inducing apoptosis. nih.gov Evidence of apoptosis was confirmed through methods such as agarose (B213101) gel electrophoresis of cellular DNA and flow cytometry. nih.gov
In the realm of glioma, a type of malignant brain tumor, research has also pointed to the potential of this compound. While the primary focus has been on its effects on mitochondrial function in glioma cells, studies have shown that activation of BK channels by this compound can reduce the migration velocity of glioblastoma cells by approximately 50%.
Table 1: Inhibitory Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | IC50 Value | Source(s) |
|---|---|---|---|---|
| A2780 | Ovarian Cancer | Inhibition of proliferation | 31.1 µM (48h) | nih.gov |
| Glioblastoma cells | Glioma | Reduction of migration velocity | Not specified |
Role in Cell Cycle Progression and Metastasis
The anti-proliferative effects of this compound are closely linked to its influence on the cell cycle. In breast cancer cells, for instance, the activation of BK channels has been shown to induce cell cycle arrest in the G2 phase. While not directly demonstrated for this compound in all cancer types, the principle that BK channel openers can halt the progression of the cell cycle is an important aspect of its anti-cancer potential.
The compound's impact on metastasis, the spread of cancer cells to other parts of the body, is another area of active investigation. As previously mentioned, this compound has been found to reduce the migration velocity of glioblastoma cells. Furthermore, in a different context, this compound has been observed to reverse the phenotypic transition and migration of mesenteric arteriolar smooth muscle cells, suggesting a potential to interfere with the processes that allow cancer cells to become motile and invade other tissues. semanticscholar.org
Modulation of p53, p21Cip1, and Bax Protein Expression
The molecular mechanisms underlying the apoptotic effects of this compound involve the modulation of key regulatory proteins. In A2780 ovarian cancer cells, the anti-proliferation effect of this compound is associated with an increased expression of the tumor suppressor protein p53, as well as p21 and Bax. nih.gov
The p53 protein is a critical tumor suppressor that responds to cellular stress by halting the cell cycle and inducing apoptosis. nih.gov p21Cip1, a cyclin-dependent kinase inhibitor, is a downstream target of p53 and plays a vital role in cell cycle arrest. Bax is a pro-apoptotic member of the Bcl-2 family of proteins, which are central to the regulation of apoptosis. The upregulation of these proteins suggests that this compound may induce apoptosis through a p53-dependent pathway, leading to cell cycle arrest and programmed cell death. nih.gov
Other Emerging Research Areas
Beyond its applications in oncology, this compound is being explored for its therapeutic potential in a variety of other domains, including cytoprotection, genetic disorders, and inflammatory conditions.
Cytoprotection
This compound has been identified as having cytoprotective effects in several contexts. This protective quality is often linked to its interaction with mitochondrial large-conductance calcium-activated potassium channels (mitoBKCa). nih.gov The activation of these channels is believed to play a role in protecting cells from damage. For example, this compound has been investigated for its potential to protect cardiac muscle from ischemia and reperfusion injury. rcsi.science Research has also highlighted its cytoprotective role in vascular smooth muscle cells. semanticscholar.orgahajournals.org
Duchenne Dystrophy (Skeletal Muscle Mitochondria)
A significant area of emerging research for this compound is in the treatment of Duchenne muscular dystrophy (DMD), a progressive genetic disorder characterized by the absence of the dystrophin protein. nih.govnih.gov In animal models of DMD (mdx mice), mitochondrial dysfunction in skeletal muscles is a key feature of the disease. nih.govnih.gov
Table 2: Effects of this compound on Skeletal Muscle Mitochondria in a Duchenne Dystrophy Mouse Model (mdx)
| Parameter | Observation | Source(s) |
|---|---|---|
| mitoBKCa Expression | Normalized | nih.govnih.gov |
| Mitochondrial Potassium Homeostasis | Normalized | nih.govnih.gov |
| Calcium Retention Capacity | Increased | nih.govnih.gov |
| Oxidative Stress | Mitigated | nih.govnih.gov |
| Mitochondrial Ultrastructure | Improved | nih.govnih.gov |
| Muscle Degeneration/Regeneration Cycles | Reduced | nih.govnih.gov |
| Skeletal Muscle Fibrosis | Reduced | nih.govnih.gov |
Anti-inflammatory Effects and Mucosal Barrier Function
This compound has also been shown to possess anti-inflammatory properties and the ability to protect the mucosal barrier. In a study investigating ischemia-reperfusion injury in the small intestine, pretreatment with this compound was found to prevent the associated inflammation and mucosal barrier dysfunction. nih.govnih.gov
The mechanism behind these protective effects appears to involve the induction of an anti-inflammatory phenotype. nih.govnih.gov Specifically, this compound was shown to mitigate the disruption of the postischemic mucosal barrier through a process that may be dependent on reactive oxygen species (ROS) and the activity of heme oxygenase-1 (HO-1). nih.govnih.gov In wild-type mice, this compound largely abolished the increases in leukocyte rolling and adhesion, intestinal tumor necrosis factor-α (TNF-α) levels, and mucosal permeability that are typically induced by ischemia-reperfusion. nih.gov
Future Directions and Challenges in Ns 1619 Research
Development of More Selective and Potent BKCa Channel Modulators
A primary challenge in the therapeutic application of NS-1619 is its pharmacological profile, which includes relatively poor potency and a range of off-target effects. nih.govnih.gov Research has shown that in addition to activating BKCa channels, this compound can inhibit other ion channels, including L-type calcium channels and voltage-gated potassium channels. nih.govnih.gov This lack of selectivity can complicate the interpretation of experimental results and poses a risk for potential side effects in a clinical setting. The pleiotropic effects of this compound underscore the need for new chemical entities with higher specificity and potency for the BKCa channel. nih.govmdpi.com
In response to these limitations, efforts have been directed towards creating improved tool compounds. One such example is the biarylthiourea NS11021, which was developed as a more selective and potent BKCa channel activator. nih.gov Like this compound, NS11021 functions by shifting the voltage-activation curve of the channel, thereby increasing its open probability. nih.gov The development of such next-generation modulators is crucial for both refining the study of BKCa channel function and for advancing toward clinically viable therapies.
| Characteristic | This compound | Ideal Modulator Profile |
|---|---|---|
| Selectivity | Known off-target effects (e.g., inhibits Ca²⁺ and Kᵥ channels) nih.govnih.gov | High specificity for BKCa channels |
| Potency | Relatively poor nih.gov | High potency, effective at lower concentrations |
| Mechanism | Shifts voltage-activation curve nih.gov | Well-defined and target-specific mechanism |
| Research Utility | Widely used but with limitations due to off-target effects nih.govnih.gov | Enables precise study of BKCa channel function |
Elucidating the Full Spectrum of this compound's Non-Canonical Mechanisms of Action
Beyond its primary action on BKCa channels, this compound exhibits several non-canonical effects that are a subject of ongoing investigation. These actions are independent of its channel-opening properties and contribute to its complex biological activity. Understanding this broader mechanistic spectrum is essential for accurately interpreting research data and for anticipating the full range of its physiological effects.
Studies have revealed that this compound can directly modulate mitochondrial function. It has been shown to inhibit the mitochondrial respiratory chain, which can lead to a decrease in the mitochondrial membrane potential. nih.gov This effect may contribute to the compound's observed cytoprotective properties through a mechanism resembling pharmacological preconditioning. nih.gov Furthermore, this compound treatment can induce the formation of reactive oxygen species (ROS). nih.gov This increase in oxidants can, in turn, trigger cellular defense pathways, such as the upregulation of heme oxygenase-1 (HO-1), which has anti-inflammatory effects. nih.gov The compound also directly inhibits other ion channels, including the delayed rectifier K+ current (IK(V)) and L-type Ca2+ channels in vascular smooth muscle cells. nih.govnih.gov
| Non-Canonical Mechanism | Observed Effect | Potential Consequence | Reference |
|---|---|---|---|
| Mitochondrial Respiratory Chain Inhibition | Decreases mitochondrial membrane potential. | Pharmacological preconditioning, cytoprotection. | nih.gov |
| Induction of Reactive Oxygen Species (ROS) | Initiates formation of ROS. | Triggers antioxidant and anti-inflammatory responses (e.g., HO-1). | nih.gov |
| Inhibition of L-type Ca²⁺ Channels | Blocks calcium influx in vascular smooth muscle cells. | Contributes to vasorelaxation independent of BKCa activation. | nih.gov |
| Inhibition of Voltage-Gated K⁺ Channels (Kᵥ) | Reduces delayed rectifier current (IK(V)). | Alters cellular excitability. | nih.govnih.gov |
Exploring Differential Effects on BKCa Channel Isoforms and Subunit Composition
The BKCa channel is a tetramer of the pore-forming α-subunit, which is encoded by the KCNMA1 gene. semanticscholar.org The functional properties of the channel are significantly diversified by its association with auxiliary β-subunits (β1–β4). aginganddisease.org These subunits are expressed in a tissue-specific manner and modify the channel's sensitivity to calcium and voltage. aginganddisease.org A significant portion of research has confirmed that the activating effect of this compound is dependent on the α-subunit. semanticscholar.orgahajournals.orgnih.gov
However, a critical future direction is to systematically explore how the presence of different β-subunits alters the channel's response to this compound and other modulators. The differential expression of β-subunits across various tissues (e.g., β1 in vascular smooth muscle) presents an opportunity for developing tissue-targeted therapies. aginganddisease.org Understanding the differential pharmacology of BKCa channel isoforms is paramount for designing drugs that can selectively target channels in specific organs or cell types, thereby maximizing therapeutic benefit while minimizing off-target effects. Research in this area will require detailed electrophysiological studies on channels with defined subunit compositions.
Translational Research: Bridging Pre-Clinical Findings to Clinical Applications
Pre-clinical studies have identified a wide array of potential therapeutic uses for BKCa channel activators like this compound, including roles in mitigating vascular remodeling, pulmonary hypertension, and erectile dysfunction. ahajournals.orgnih.gov Despite these promising findings, the path from preclinical evidence to clinical application—a process known as translational research—is exceptionally challenging. nih.gov The high failure rate of drug candidates in clinical trials highlights the significant gap that often exists between laboratory models and human physiology. nih.gov
A case in point is the development of NS-8, a BKCa opener that was investigated for overactive bladder but was discontinued (B1498344) after it failed to show efficacy in early-stage clinical trials. nih.gov This outcome illustrates the critical need for robust and predictive preclinical models. Future translational research on this compound and its analogs must focus on validating preclinical findings in more clinically relevant systems, identifying reliable biomarkers to measure target engagement, and carefully selecting patient populations most likely to benefit. pa2online.org Bridging the "bench-to-bedside" gap requires an iterative process of feedback between basic science and clinical observation to ensure that novel compounds have the highest probability of success. nih.govresearchgate.net
| Potential Pre-Clinical Application | Translational Challenge | Future Research Focus |
|---|---|---|
| Vascular Remodeling ahajournals.orgnih.gov | Complexity of vascular disease in humans vs. animal models. | Validation in human tissues; identification of patient-specific biomarkers. |
| Pulmonary Hypertension nih.gov | Systemic effects and need for targeted delivery to pulmonary vasculature. | Development of inhaled formulations or tissue-selective drugs. |
| Overactive Bladder nih.govnih.gov | Previous clinical failure (NS-8) due to lack of efficacy. nih.gov | Better understanding of BKCa role in human bladder pathophysiology. |
| Neurological Diseases nih.gov | Blood-brain barrier penetration and complex neuronal networks. | Design of CNS-penetrant compounds with high selectivity. |
Advanced Structural and Computational Modeling of this compound-BKCa Interactions
A significant leap forward in designing next-generation BKCa modulators comes from a detailed understanding of the drug-channel interaction at a molecular level. Recent advancements in cryo-electron microscopy (cryo-EM) and molecular dynamics simulations are providing unprecedented insights into the binding site of this compound. researchgate.netbiorxiv.org
These advanced modeling techniques have identified a specific binding pocket for this compound within the channel. researchgate.net The binding site is formed at the interface of the S6 transmembrane segment, the RCK1 (Regulator of Conductance for K⁺) domain, and the S4 transmembrane segment. researchgate.net The simulations suggest that upon binding, this compound engages in critical interactions with specific amino acid residues, including K330 and K331, which induces a conformational change that stabilizes the channel's open state. researchgate.netbiorxiv.org This "foot-in-the-door" mechanism clarifies how the agonist allosterically promotes channel gating. researchgate.netbiorxiv.org This structural and computational knowledge is invaluable, as it provides a precise blueprint for the rational design of new agonists and antagonists with improved affinity and selectivity, paving the way for more effective and targeted therapeutic agents. researchgate.netresearchgate.net
| Finding | Methodology | Significance | Reference |
|---|---|---|---|
| Identification of Binding Pocket | Cryo-Electron Microscopy, Molecular Docking | Located at the interface of the S6/RCK1 linker and the S4 segment. | researchgate.netbiorxiv.org |
| Key Interacting Residues | Molecular Dynamics Simulations | This compound interacts with residues K330, K331, and F223. | researchgate.net |
| Mechanism of Action | Allosteric Gating Models, Electrophysiology | Binding stabilizes the open conformation of the channel pore, shifting the closed-open equilibrium. | biorxiv.orgnih.gov |
| Future Application | Computational Drug Design | Provides a structural basis for developing novel modulators with enhanced specificity and potency. | researchgate.netresearchgate.net |
Q & A
Q. What is the primary mechanism of NS-1619 in modulating BK (KCa1.1) channel activity?
this compound directly activates large-conductance calcium-activated potassium (BK) channels, inducing membrane hyperpolarization by increasing K+ efflux. This is demonstrated by its EC50 of 10–30 µM in smooth muscle cells and its reversible enhancement of BK currents in voltage-clamp experiments. The effect is abolished by selective BK inhibitors like iberiotoxin (IbTx), confirming channel specificity .
Q. What experimental concentrations of this compound are effective in smooth muscle studies?
this compound exhibits dose-dependent effects, with optimal activation observed at 30 µM in porcine coronary artery smooth muscle cells. Higher concentrations (e.g., 100 µM) show faster onset but partial reversibility, while lower doses (1–10 µM) induce weaker hyperpolarization. Solubility limitations above 50 µM require careful solvent preparation .
Q. How should this compound be stored to ensure stability in experimental settings?
Store this compound powder at -25°C to -15°C for long-term stability (3 years). Dissolved in solvents (e.g., DMSO), it should be aliquoted and stored at -85°C to -65°C (2-year shelf life). Protect from light due to photosensitivity .
Advanced Research Questions
Q. How does this compound simultaneously induce membrane hyperpolarization and increase intracellular Ca²⁺ levels?
While this compound activates BK channels to hyperpolarize membranes (e.g., -12.5 mV shift in smooth muscle cells), it also triggers Ca²⁺ release from caffeine/ryanodine-sensitive intracellular stores. This paradoxical Ca²⁺ increase persists under voltage-clamp (-740 mV), indicating a secondary mechanism independent of membrane potential changes. Confocal imaging confirms localized Ca²⁺ spikes in peripheral cellular regions, likely due to this compound's lipophilic properties targeting subplasmalemmal stores .
Q. What methodologies resolve contradictions in this compound’s dual effects on BK channels and Ca²⁺ signaling?
- Calcium depletion: Use Ca²⁺-free extracellular solutions with Cd²⁺ substitution to isolate intracellular Ca²⁺ release .
- Store depletion: Pre-treat cells with caffeine/ryanodine to deplete sarcoplasmic reticulum Ca²⁺, reducing this compound-induced hyperpolarization by ~67% .
- Voltage-clamp protocols: Maintain fixed membrane potentials to decouple Ca²⁺ influx from BK activation .
Q. How does this compound’s efficacy compare to newer BK activators like BK-20?
In SyncroPatch assays, BK-20 outperforms this compound at 40–80 µM, inducing stronger BK currents without solubility issues. Structural analysis highlights the critical role of the trifluoromethylphenyl group in enhancing efficacy. However, this compound remains a benchmark due to its well-characterized dose-response profile and reversible effects .
Q. What are the spatial and functional implications of this compound-induced Ca²⁺ gradients in smooth muscle cells?
Confocal line-scan analysis reveals this compound increases Ca²⁺ preferentially in peripheral regions (438 ± 52 nM vs. 181 ± 9 nM centrally). This gradient suggests distinct subcellular Ca²⁺ pools: shallow stores near the membrane (modulating ion channels) and deeper stores linked to contraction. Such heterogeneity necessitates region-specific fluorescence probes (e.g., fluo-3 vs. fura-2) for accurate quantification .
Q. How do experimental conditions (e.g., temperature, pH) influence this compound’s effects?
- Temperature: Pre-warm solutions to 37°C to prevent crystallization at high concentrations.
- pH: Maintain physiological pH (7.4) to avoid altering this compound’s protonation state, which affects lipid solubility and membrane penetration .
- Ionic strength: Use HEPES-buffered solutions to stabilize BK channel activity during prolonged recordings .
Methodological Best Practices
- Controls: Include IbTx (100 nM) to confirm BK-specific effects and caffeine/ryanodine to assess Ca²⁺ store contributions .
- Data normalization: Express BK currents as % change from baseline to account for cell-to-cell variability .
- Imaging parameters: Use high-resolution confocal microscopy (e.g., 3 µm optical sections) to resolve spatial Ca²⁺ dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
